

# Comparative Safety Analysis of Padsevonil for Drug-Resistant Epilepsy

Author: BenchChem Technical Support Team. Date: December 2025



An objective comparison of the safety and tolerability of the investigational drug **Padsevonil** with established anti-seizure medications for adult patients with drug-resistant focal epilepsy.

This guide provides a detailed comparative analysis of the safety profile of **Padsevonil**, an investigational anti-seizure medication (ASM), against a selection of established ASMs commonly used in the treatment of drug-resistant focal epilepsy. The clinical development of **Padsevonil** was discontinued in 2020 after pivotal Phase 3 trials failed to demonstrate statistically significant efficacy. However, the safety data collected during its clinical development provides valuable insights for researchers and drug development professionals. This document summarizes key safety findings from **Padsevonil**'s clinical trials and juxtaposes them with the known safety profiles of Levetiracetam, Brivaracetam, Clobazam, Lacosamide, Eslicarbazepine Acetate, Perampanel, and Cenobamate.

### **Executive Summary**

Padsevonil is a novel dual-action ASM targeting both synaptic vesicle protein 2 (SV2) and the GABA-A receptor benzodiazepine site.[1] Clinical trials, including the Phase 2b ARISE and Phase 3 DUET studies, evaluated its safety and efficacy as an adjunctive therapy in adults with drug-resistant focal-onset seizures. While the trials did not meet their primary efficacy endpoints, Padsevonil was generally well-tolerated, with a safety profile consistent with other centrally acting ASMs. The most frequently reported treatment-emergent adverse events (TEAEs) were somnolence, dizziness, and headache. This guide presents a structured



comparison of these findings with those of other widely used ASMs, supported by data from their respective pivotal clinical trials.

## **Comparative Safety Data**

The following tables summarize the incidence of common treatment-emergent adverse events (TEAEs) and discontinuation rates due to TEAEs for **Padsevonil** and selected comparator ASMs. Data is derived from pivotal clinical trials in adult patients with drug-resistant focal epilepsy. It is important to note that direct cross-trial comparisons should be made with caution due to potential differences in study populations, designs, and methodologies.

Table 1: Incidence of Common Treatment-Emergent Adverse Events (%) in Pivotal Trials



| Adver<br>se<br>Event    | Pads<br>evonil<br>(ARIS<br>E<br>Trial -<br>400m<br>g/day<br>) | Leveti<br>racet<br>am<br>(Pivot<br>al<br>Trials<br>-<br>1000-<br>3000<br>mg/d<br>ay) | Brivar<br>aceta<br>m<br>(Pivot<br>al<br>Trials<br>- 50-<br>200m<br>g/day<br>) | Cloba<br>zam<br>(Lenn<br>ox-<br>Gasta<br>ut<br>Syndr<br>ome<br>Trials | Lacos<br>amide<br>(Pivot<br>al<br>Trials<br>- 400-<br>600m<br>g/day<br>) | Eslica<br>rbaze<br>pine<br>Aceta<br>te<br>(Pivot<br>al<br>Trials<br>- 800-<br>1200<br>mg/d<br>ay) | Pera<br>mpan<br>el<br>(Pivot<br>al<br>Trials<br>- 8-<br>12mg/<br>day) | Ceno<br>bama<br>te<br>(Pivot<br>al<br>Trials<br>- 200-<br>400m<br>g/day<br>) | Place<br>bo<br>(Pool<br>ed<br>Data) |
|-------------------------|---------------------------------------------------------------|--------------------------------------------------------------------------------------|-------------------------------------------------------------------------------|-----------------------------------------------------------------------|--------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------|------------------------------------------------------------------------------|-------------------------------------|
| Somn                    | 22.2                                                          | 14.8                                                                                 | 15.2                                                                          | 25.0                                                                  | 14.6                                                                     | 17.7                                                                                              | 18.0                                                                  | 25.0                                                                         | 8.4                                 |
| Dizzin<br>ess           | 27.2                                                          | 15.2                                                                                 | 11.2                                                                          | 10.7                                                                  | 29.3                                                                     | 28.2                                                                                              | 32.0                                                                  | 25.0                                                                         | 13.1                                |
| Heada<br>che            | 12.3                                                          | 14.2                                                                                 | 9.6                                                                           | 10.7                                                                  | 13.6                                                                     | 13.9                                                                                              | 10.0                                                                  | 9.0                                                                          | 10.8                                |
| Fatigu<br>e             | 12.3                                                          | 10.7                                                                                 | 8.7                                                                           | 7.1                                                                   | 6.8                                                                      | 6.8                                                                                               | 6.0                                                                   | 7.0                                                                          | 3.8                                 |
| Nause<br>a              | 6.2                                                           | 6.1                                                                                  | 4.3                                                                           | 5.4                                                                   | 10.9                                                                     | 10.0                                                                                              | 7.0                                                                   | 4.0                                                                          | 4.5                                 |
| Nasop<br>haryng<br>itis | 7.4                                                           | 6.7                                                                                  | 4.1                                                                           | N/A                                                                   | 5.5                                                                      | 4.1                                                                                               | 3.0                                                                   | 3.0                                                                          | 4.9                                 |
| Irritabil<br>ity        | 4.9                                                           | 3.8                                                                                  | 3.0                                                                           | N/A                                                                   | 1.8                                                                      | 1.5                                                                                               | 3.0                                                                   | N/A                                                                          | 1.8                                 |

N/A: Data not readily available in a comparable format from the reviewed sources.

Table 2: Discontinuation Rates Due to Treatment-Emergent Adverse Events (%) in Pivotal Trials



| Drug                     | Discontinuation Rate (%) | Placebo Discontinuation<br>Rate (%) |  |  |
|--------------------------|--------------------------|-------------------------------------|--|--|
| Padsevonil (ARISE Trial) | 16.2                     | 8.4                                 |  |  |
| Levetiracetam            | 4.2                      | 3.2                                 |  |  |
| Brivaracetam             | 6.8                      | 3.9                                 |  |  |
| Clobazam                 | 4.8                      | 2.7                                 |  |  |
| Lacosamide               | 17.0                     | 5.0                                 |  |  |
| Eslicarbazepine Acetate  | 16.0                     | 4.0                                 |  |  |
| Perampanel               | 13.7                     | 4.5                                 |  |  |
| Cenobamate               | 11.0                     | 4.0                                 |  |  |

## **Experimental Protocols**

The safety data presented in this guide are derived from randomized, double-blind, placebocontrolled, multi-center pivotal clinical trials. The general methodology for these trials is outlined below.

#### Padsevonil (ARISE - NCT03373383 & DUET - NCT03739840 Trials)[2][3][4][5][6][7]

- Patient Population: Adults (18 years and older) with a diagnosis of focal epilepsy for at least 3 years, who had failed to achieve seizure control with four or more prior anti-epileptic drugs.
   Patients were experiencing at least four observable focal seizures per month.
- Trial Design: Randomized, double-blind, placebo-controlled, parallel-group studies. The ARISE study was a dose-finding Phase 2b trial, while the DUET study was a Phase 3 efficacy and safety trial.
- Treatment: Patients received Padsevonil or placebo as adjunctive therapy to their existing regimen of 1 to 3 ASMs. Doses of Padsevonil ranged from 50 mg to 400 mg twice daily.
- Duration: The trials included a baseline period followed by a treatment period of up to 19 weeks.



• Safety Assessments: Safety and tolerability were assessed through the monitoring of treatment-emergent adverse events (TEAEs), serious adverse events (SAEs), vital signs, 12-lead electrocardiograms (ECGs), and clinical laboratory tests.

#### Comparator Anti-Seizure Medications

The methodologies for the pivotal trials of the comparator ASMs shared a similar framework to the **Padsevonil** trials, focusing on adult patients with drug-resistant focal epilepsy. Key aspects included:

- Levetiracetam: Pivotal trials enrolled adults with refractory partial-onset seizures who were on a stable regimen of one or two other ASMs. The trials consisted of a baseline period followed by a double-blind treatment period of 12 to 24 weeks.[1][8][9][10][11]
- Brivaracetam: Phase III trials (NCT00490035, NCT00464269, NCT01261325) included
  adults with uncontrolled focal seizures despite treatment with one to two concomitant ASMs.
  The studies had an 8-week baseline and a 12-week treatment period.[12][13][14][15][16]
- Clobazam: Pivotal trials for Clobazam focused on patients with Lennox-Gastaut syndrome, a severe form of childhood-onset epilepsy that often persists into adulthood. These trials included a baseline period, a titration phase, and a maintenance phase.[17][18][19][20][21]
- Lacosamide: Pivotal trials for lacosamide included adults with uncontrolled partial-onset seizures who were taking one to three concomitant AEDs. The trials typically had a baseline period followed by a titration and maintenance phase.[22][23][24][25][26]
- Eslicarbazepine Acetate: Phase III trials evaluated eslicarbazepine acetate as an add-on therapy in adults with drug-resistant focal-onset seizures. The trials had a baseline period followed by a 12 to 14-week treatment period.[27][28][29][30][31]
- Perampanel: Pivotal trials for perampanel included patients aged 12 years and older with drug-resistant partial-onset seizures. The trials had a treatment duration of 12 to 19 weeks.
   [32][33][34][35][36]
- Cenobamate: Pivotal trials for cenobamate enrolled adults with uncontrolled focal seizures despite treatment with one to three ASMs. The trials included a titration phase and a maintenance phase.[37][38][39]



### **Drug-Drug Interactions**

A critical aspect of the safety profile for any adjunctive ASM is its potential for drug-drug interactions.

- **Padsevonil**: Clinical pharmacology studies indicated that **Padsevonil** is a moderate inhibitor of CYP2C19 and a weak inducer of CYP3A4. It did not show clinically relevant effects on the pharmacokinetics of valproate, lamotrigine, levetiracetam, or oxcarbazepine.[10][36]
- Levetiracetam: Generally has a low potential for drug-drug interactions as it is not extensively metabolized by cytochrome P450 enzymes.[5][18][21][35]
- Brivaracetam: Has a low potential for clinically relevant drug-drug interactions. However, coadministration with strong enzyme inducers like carbamazepine or phenytoin can decrease brivaracetam plasma concentrations.[13][22][31][32]
- Clobazam: Is metabolized by CYP3A4 and CYP2C19, and its metabolism can be affected by inhibitors or inducers of these enzymes. It can also interact with other CNS depressants, including alcohol and opioids.[1][14][20][34][38]
- Lacosamide: Has a low potential for pharmacokinetic drug interactions. However, caution is advised when co-administered with other drugs that can affect cardiac conduction.[2][7][15]
   [28][30]
- Eslicarbazepine Acetate: Can interact with several other ASMs, including carbamazepine, phenytoin, and phenobarbital, and may decrease the effectiveness of oral contraceptives.[9] [17][19][29][33]
- Perampanel: Is a substrate of CYP3A4, and its plasma concentrations can be significantly reduced by CYP3A4 inducers. It can also enhance the effects of alcohol and other CNS depressants.[3][4][8][23][37]
- Cenobamate: Is an inducer of CYP3A4 and an inhibitor of CYP2C19, leading to potential interactions with several other ASMs and other medications.[6][12][39]

## **Signaling Pathways and Experimental Workflows**



The following diagrams illustrate the mechanism of action of **Padsevonil** and a generalized workflow for comparative safety analysis in anti-seizure drug development.



Click to download full resolution via product page

Caption: Dual mechanism of action of Padsevonil.





Click to download full resolution via product page

Caption: Generalized workflow for ASM safety analysis.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Clobazam (Onfi, Sympazan): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 2. goodrx.com [goodrx.com]
- 3. Fycompa (perampanel) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 4. fycompa.com [fycompa.com]
- 5. Levetiracetam: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 6. drugs.com [drugs.com]
- 7. Lacosamide: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 8. Fycompa (perampanel): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing -WebMD [webmd.com]
- 9. Pharmacokinetics and drug interactions of eslicarbazepine acetate PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. Cenobamate: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 13. Briviact (brivaracetam): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing -WebMD [webmd.com]
- 14. Clobazam Interactions Checker Drugs.com [drugs.com]
- 15. drugs.com [drugs.com]
- 16. Padsevonil (UCB0942) | UCB [ucb.com]
- 17. eslicarbazepine acetate | Dosing, Uses and Side effects | medtigo [medtigo.com]
- 18. Levetiracetam (Keppra, Spritam): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]



- 19. epilepsy.com [epilepsy.com]
- 20. Clobazam Uses Interactions Mechanism of Action | Enanti Labs [enantilabs.com]
- 21. Levetiracetam interactions: Other medications, alcohol, and more [medicalnewstoday.com]
- 22. epilepsy.com [epilepsy.com]
- 23. epilepsy.com [epilepsy.com]
- 24. Drug Interactions for Levetiracetam 1 Major Interactions 337 Total Interactions [prescriberpoint.com]
- 25. medcentral.com [medcentral.com]
- 26. Eslicarbazepine Acetate: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 27. droracle.ai [droracle.ai]
- 28. Brivaracetam Interactions Checker Drugs.com [drugs.com]
- 29. A review of the drug-drug interactions of the antiepileptic drug brivaracetam PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Pharmacokinetics, drug interactions and exposure-response relationship of eslicarbazepine acetate in adult patients with partial-onset seizures: population pharmacokinetic and pharmacokinetic/pharmacodynamic analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. drugs.com [drugs.com]
- 32. droracle.ai [droracle.ai]
- 33. tandfonline.com [tandfonline.com]
- 34. medindia.net [medindia.net]
- 35. Clobazam Wikipedia [en.wikipedia.org]
- 36. Pharmacology of Cenobamate: Mechanism of Action, Pharmacokinetics, Drug-Drug Interactions and Tolerability PubMed [pubmed.ncbi.nlm.nih.gov]
- 37. drug-drug interactions between cenobamate and other concomitantly administered medications [aesnet.org]
- 38. reference.medscape.com [reference.medscape.com]
- 39. Xcopri Interactions: Other Medications, Alcohol, and More [healthline.com]
- To cite this document: BenchChem. [Comparative Safety Analysis of Padsevonil for Drug-Resistant Epilepsy]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b609823#comparative-analysis-of-padsevonil-s-safety-profile]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com